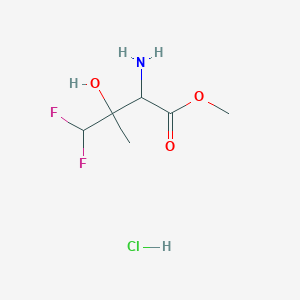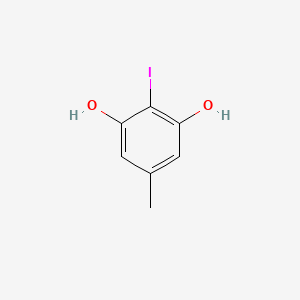
2-Iodo-5-methylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-methylbenzene-1,3-diol is a chemical compound with the molecular formula C7H7IO2 . It is involved in the facile synthesis of amino acid-derived novel chiral hypervalent iodine (V) reagents .
Synthesis Analysis
The synthesis of benzene derivatives like this compound often involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyl groups (-OH) and one iodine atom attached to it . The molecular weight of this compound is 250.03400 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 219.2±35.0 °C and a predicted density of 2.006±0.06 g/cm3 . The molecular formula of this compound is C7H7IO2 .Applications De Recherche Scientifique
1. Thermochemistry of Halogen-Substituted Methylbenzenes
- Research by Verevkin et al. (2015) provides insights into the thermochemistry of halogen-substituted methylbenzenes, including 1-iodo-2-methylbenzene and related compounds. This study is significant for understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, which are crucial for their applications in various scientific fields, such as materials science and chemical engineering (Verevkin et al., 2015).
Potential Antiviral Activity
2. Anti-Viral Activity against SARS-Cov-2
- A study by Palsaniya et al. (2021) investigated the effect of positional isomerism on alcohol-based drugs, including 2-Iodo-5-methylbenzene-1,3-diol, for anti-viral activity against SARS-CoV-2. This research highlights the potential application of such compounds in the development of new COVID-19 inhibitors (Palsaniya et al., 2021).
Photolysis and Radical Formation
3. Photolysis of Halogenated Compounds
- Youssefyeh and Lichtenberg (1974) explored the photolysis of 5,6-di-iodo-1,3-dimethyluracil, which provides insights into the behavior of similar iodo-substituted compounds under light exposure. This study aids in understanding the radical formation and reaction mechanisms of such compounds (Youssefyeh & Lichtenberg, 1974).
Propriétés
IUPAC Name |
2-iodo-5-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-4-2-5(9)7(8)6(10)3-4/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQIVNJKIGDGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)
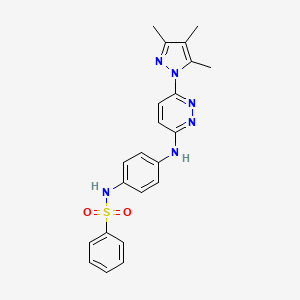
![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)
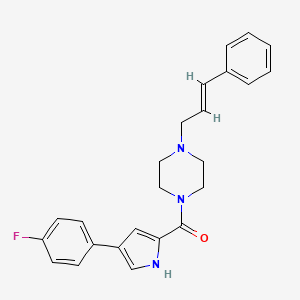
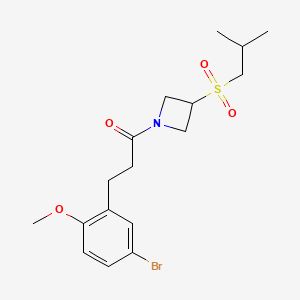
![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
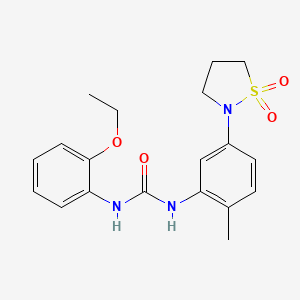
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
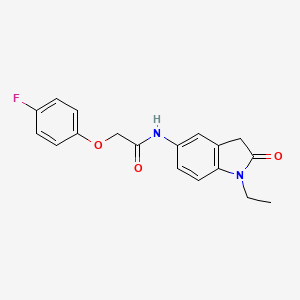
![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)
![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
